

Spectroscopic Validation of 3-(4-Nitrophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(4-Nitrophenyl)propanoic acid**

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This guide provides a comprehensive comparison of spectroscopic data for the validation of the **3-(4-Nitrophenyl)propanoic acid** structure. It is intended for researchers, scientists, and professionals in drug development. The guide outlines the expected spectral characteristics and compares them with related molecules to highlight key structural features.

Introduction

3-(4-Nitrophenyl)propanoic acid is a derivative of 3-phenylpropanoic acid containing a nitro group at the para position of the phenyl ring.^{[1][2]} Its structure can be unequivocally confirmed by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide details the characteristic spectral data that validates its structure and compares it with 3-phenylpropanoic acid and 4-nitrotoluene to illustrate the influence of the nitro and propanoic acid functional groups on the spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(4-Nitrophenyl)propanoic acid** and its comparative molecules.

¹H NMR Data Comparison (Chemical Shifts in ppm)

Compound	Aromatic Protons	-CH ₂ - (alpha to COOH)	-CH ₂ - (alpha to ring)	Other Signals	Solvent
3-(4-Nitrophenyl)propanoic acid	8.1 (d), 7.4 (d)	~2.8	~3.1	~10-12 (br s, COOH)	CDCl ₃
3-Phenylpropanoic acid	7.17-7.34 (m, 5H)[3][4]	2.69 (t, 2H)[3]	2.97 (t, 2H)[3]	-	CDCl ₃
4-Nitrotoluene	8.098 (d), 7.312 (d)[5]	-	-	2.462 (s, 3H, -CH ₃)[5]	CDCl ₃

¹³C NMR Data Comparison (Chemical Shifts in ppm)

Compound	C=O	C (ipso, C-NO ₂)	C (aromatic)	C (aliphatic)	Solvent
3-(4-Nitrophenyl)propanoic acid	~178	~147	~148, 129, 124	~35, 30	CDCl ₃
3-Phenylpropanoic acid	179.82[3]	-	140.28, 128.71, 128.41, 126.52[3]	35.64, 30.73[3]	CDCl ₃
4-Nitrotoluene	-	~147	~146, 129, 123	21.57 (-CH ₃)[6]	CDCl ₃

Key IR Absorption Bands (in cm⁻¹)

Compound	O-H (Carboxylic Acid)	C=O (Carboxylic Acid)	NO ₂ (Asymmetric c)	NO ₂ (Symmetric)	C-H (Aromatic/A liphatic)
3-(4-Nitrophenyl)propanoic acid	~2500-3300 (broad)	~1700	~1520	~1350	~2850-3100
3-Phenylpropanoic acid	~2500-3300 (broad) ^[7]	~1700 ^[8]	-	-	~2850-3100
4-Nitrotoluene	-	-	~1520 ^[9]	~1350 ^[9]	~2850- 3100 ^[10]

Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) Peak (m/z)	Key Fragmentation Peaks (m/z)
3-(4-Nitrophenyl)propanoic acid	195.05	178 (M-OH), 150 (M-COOH), 136 (M-CH ₂ COOH), 122, 106, 77
3-Phenylpropanoic acid	150.07	133 (M-OH), 105 (M-COOH), 91 (tropylium ion)
4-Nitrotoluene	137.05	121 (M-O), 107 (M-NO), 91 (M- NO ₂), 77

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

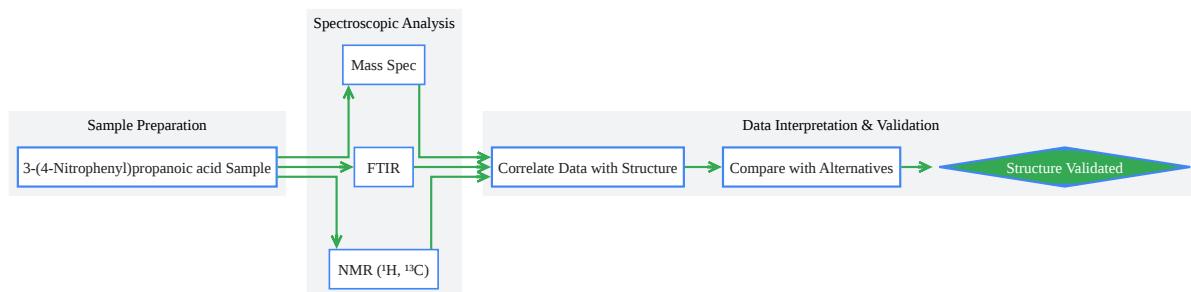
- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Instrument: A mass spectrometer (e.g., Q-TOF, Orbitrap, or a standard GC-MS system).
- Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte and ionization method.

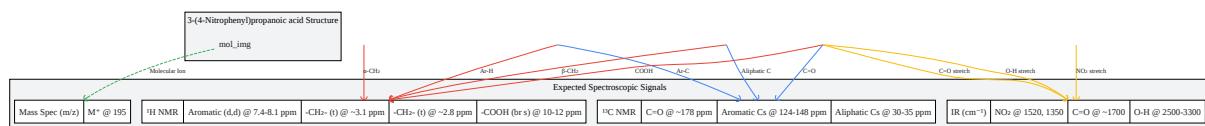
Visualizing the Validation Process

The following diagrams illustrate the workflow for spectroscopic validation and the correlation between the structure of **3-(4-nitrophenyl)propanoic acid** and its expected spectroscopic signals.



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Caption: Workflow for the spectroscopic validation of a chemical structure.



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Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion

The combined data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a definitive confirmation of the structure of **3-(4-Nitrophenyl)propanoic acid**. The ^1H and ^{13}C NMR spectra clearly show the presence of a para-substituted benzene ring and a propanoic acid side chain, with the chemical shifts influenced by the electron-withdrawing nitro group. The IR spectrum confirms the presence of the carboxylic acid and nitro functional groups. Finally, the mass spectrum provides the correct molecular weight and characteristic fragmentation patterns. The comparison with related molecules effectively highlights the contribution of each functional group to the overall spectroscopic profile.

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